4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol
Description
Properties
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-4-31-24-15-18(13-14-23(24)30)27(25-16(2)28-21-11-7-5-9-19(21)25)26-17(3)29-22-12-8-6-10-20(22)26/h5-15,27-30H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEWYTCFJRUIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol typically involves the construction of the indole moiety followed by functionalization to introduce the ethoxyphenol group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or platinum are used to facilitate the formation of the indole ring and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroxyindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and hydroxyindoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol and related indole derivatives.
Table 1: Comparative Analysis of Structural Analogs
* Estimated based on structural similarity to allyl ether analog in .
Key Findings:
Structural Variations Substituent Effects: The target compound’s ethoxy group enhances electron donation compared to Panobinostat’s hydroxamic acid, which chelates zinc in HDACs. The allyl ether analog () may exhibit lower metabolic stability due to the reactive allyl group .
Physicochemical Properties Solubility: Panobinostat is insoluble in water but dissolves in DMSO (69 mg/mL), whereas the ethyl ester hydrochloride () shows improved polar solubility. The target compound’s ethoxy group may slightly enhance water solubility compared to methoxy analogs but likely remains DMSO-dependent . Molecular Weight: The target compound (~422.5 g/mol) exceeds Panobinostat (349.43 g/mol), which may impact bioavailability under Lipinski’s rule of five .
Biological Activity HDAC Inhibition: Panobinostat’s hydroxamic acid is critical for HDAC binding. The target compound lacks this group but may interact with other targets (e.g., kinases) via indole stacking . Chloro Substituent: The chloro-indolone derivative () exhibits electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound, which could influence redox activity or receptor binding .
Synthesis and Characterization
- Tools like SHELX and WinGX () are critical for crystallographic analysis of such compounds. Structure validation () ensures accurate comparison of geometric parameters (e.g., bond lengths, torsion angles) across analogs.
Biological Activity
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by two indole rings connected by a methylene bridge and an ethoxyphenol moiety. Its molecular formula is , and it possesses unique physicochemical properties that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For example, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds often fall below 5 µg/mL, highlighting their potency against resistant strains .
Anticancer Activity
Indole-based compounds have been extensively studied for their anticancer properties. A study demonstrated that derivatives similar to this compound showed preferential suppression of rapidly dividing cancer cells, such as A549 lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, with IC50 values indicating effective cytotoxicity in nanomolar ranges .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against alkaline phosphatase and other relevant targets in metabolic pathways. This inhibition can lead to modulation of cellular processes, making it a candidate for further exploration in drug development aimed at metabolic disorders .
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with DNA : Indole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : The compound may alter the activity of specific enzymes involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that these compounds may induce oxidative stress in target cells, leading to apoptosis .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antibacterial Efficacy : A study focusing on the antibacterial activity of indole derivatives reported that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with a particular emphasis on MRSA strains .
- Anticancer Studies : In vitro studies on various cancer cell lines revealed that this compound could inhibit cell proliferation effectively, with detailed assessments showing a marked decrease in viability at concentrations as low as 10 µM .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
